2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide
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Overview
Description
2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include chloroform, phenol derivatives, and butyryl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The use of advanced equipment and optimized reaction conditions is crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of the original compound .
Scientific Research Applications
2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical research.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4’-Chloro-2-(2,4-di-tert-pentylphenoxy)-3’-nitroacetanilide
- 4’-Chloro-4-(2,4-di-tert-pentylphenoxy)-3’-(triazolylthio)acetamidobutyranilide
- 2-(2,4-di-tert-pentylphenoxy)-4’-morpholinoacetanilide
Uniqueness
2’-Chloro-4’-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C37H52ClN3O7 |
---|---|
Molecular Weight |
686.3 g/mol |
IUPAC Name |
2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[3-chloro-4-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-[(2-methylpropan-2-yl)oxy]acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C37H52ClN3O7/c1-13-27(46-28-19-16-22(35(7,8)14-2)20-24(28)36(9,10)15-3)29(42)39-23-17-18-26(25(38)21-23)40-30(43)31(47-34(4,5)6)41-32(44)37(11,12)48-33(41)45/h16-21,27,31H,13-15H2,1-12H3,(H,39,42)(H,40,43) |
InChI Key |
QDJRRTQXKBQXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)NC(=O)C(N2C(=O)C(OC2=O)(C)C)OC(C)(C)C)Cl)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
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